2-Ethoxy-4-nitroaniline

Overview

Description

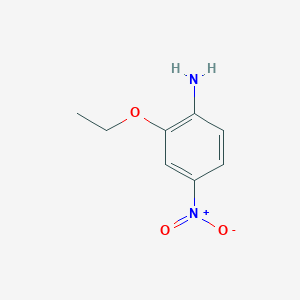

2-Ethoxy-4-nitroaniline is an organic compound with the molecular formula C8H10N2O3. It is a derivative of aniline, where the amino group is substituted with an ethoxy group at the second position and a nitro group at the fourth position. This compound is known for its applications in various fields, including organic synthesis and material science.

Mechanism of Action

Target of Action

2-Ethoxy-4-nitroaniline is an organic compound that primarily targets the reductive transformations of organic nitro compounds . These transformations are of great importance for the chemical industry, as the products of these reactions, such as amines, are among the most important compounds used in the preparation of nitrogen-containing monomers and polymers, resins, dyes, pharmaceuticals, agrochemicals, and superficially active surfactants .

Mode of Action

The compound interacts with its targets through photocatalytic reductive transformations . These processes occur under milder conditions, have better selectivity, and meet the requirements of “green” chemistry . The reactions leading to amines, azo and azoxy compounds, imines, products of N-alkylation, N-formylation, as well as cyclization of quinolines, hydroquinolines, benzimidazoles, and indazoles, are analyzed .

Biochemical Pathways

The biochemical pathways affected by this compound involve the reductive transformations of organic nitro compounds . The compound’s action leads to the formation of amines, azo and azoxy compounds, imines, products of N-alkylation, N-formylation, and cyclization of various organic compounds .

Pharmacokinetics

It suggests predominant urinary excretion, low tissue distribution, and relatively slow clearance, with some differences observed between species and sexes .

Result of Action

It is known that the compound participates in diverse reactions, such as coupling and condensation, enabling the synthesis of new compounds . It also finds application in polymer chemistry as a monomer or building block for producing polymers with desired properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reductive transformations are photocatalytic, meaning they are initiated by light quanta . Therefore, the presence and intensity of light can significantly affect the compound’s action. Additionally, the compound’s action can be influenced by the presence of other substances, such as sodium hydrosulfite, metals (iron, tin, and zinc), or hydrogen, which are used in the reduction of nitro compounds .

Biochemical Analysis

Biochemical Properties

2-Ethoxy-4-nitroaniline, like its analog, may participate in various biochemical reactions. It could interact with enzymes, proteins, and other biomolecules, although the specific interactions have not been documented yet . The nitro group in the molecule could potentially undergo enzymatic reduction, generating reactive intermediates .

Cellular Effects

Its analog, 2-Methoxy-4-nitroaniline, has been reported to cause oxidative stress, resulting in cellular damage . It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the nitro group in the molecule can undergo enzymatic reduction, generating reactive intermediates . These intermediates could potentially bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Its analog, 2-Methoxy-4-nitroaniline, has been studied in rodents. In these studies, the majority of the administered dose was excreted in urine within 72 hours, suggesting predominant urinary excretion, low tissue distribution, and relatively slow clearance .

Dosage Effects in Animal Models

Studies on its analog, 2-Methoxy-4-nitroaniline, in rodents have shown that high doses can lead to decreased body weight and absolute kidney weight .

Metabolic Pathways

Its analog, 2-Methoxy-4-nitroaniline, is known to undergo metabolism within biological systems, leading to the formation of reactive intermediates .

Transport and Distribution

Its analog, 2-Methoxy-4-nitroaniline, is known to have predominant urinary excretion and low tissue distribution .

Subcellular Localization

Its analog, 2-Methoxy-4-nitroaniline, is known to have low tissue distribution , suggesting that it may not accumulate significantly in specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxy-4-nitroaniline can be synthesized through a multi-step process involving nitration and subsequent substitution reactions. One common method involves the nitration of 2-ethoxyaniline, followed by purification steps to isolate the desired product. The reaction conditions typically include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, with emphasis on safety and environmental considerations. The use of automated systems helps in maintaining precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride in hydrochloric acid

Biological Activity

2-Ethoxy-4-nitroaniline (E4NA) is a compound of interest due to its diverse biological activities and potential applications in various fields, including medicine and environmental science. This article explores its biological activity, mechanisms of action, toxicological implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both an ethoxy group and a nitro group attached to an aniline structure. Its chemical formula is CHNO, and it typically appears as a yellow to orange crystalline solid. The nitro group (-NO) is known for its reactivity, influencing the compound's biological interactions.

The biological activity of E4NA can be attributed to its ability to participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, potentially resulting in cellular damage or death. The nitro group can also undergo reduction to form hydroxylamine or nitroso derivatives, which may possess different biological activities.

Key Mechanisms:

- Enzyme Inhibition : E4NA can inhibit various enzymes by binding to their active sites, affecting metabolic pathways.

- Cellular Signaling Disruption : The compound may interfere with normal signaling pathways, altering gene expression and cellular functions.

- Oxidative Stress Induction : The generation of ROS can lead to oxidative damage to DNA, proteins, and lipids.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : E4NA has shown effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent. Studies have indicated its activity against pathogens such as Staphylococcus aureus and Escherichia coli .

- Toxicological Effects : While not classified as highly toxic, E4NA can cause skin and eye irritation upon exposure. Toxicological studies highlight the importance of handling this compound with care due to its irritant properties .

- Potential Pharmacological Applications : The compound's structural features make it a candidate for developing new pharmaceuticals, particularly in the context of antibiotic research .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Study on Antimicrobial Activity : A study demonstrated that E4NA exhibited significant antibacterial activity against Pseudomonas aeruginosa, indicating its potential use in treating infections caused by this pathogen .

- Toxicological Assessment : Research assessing the acute toxicity of E4NA revealed that while it causes mild toxicity signs (e.g., piloerection), it does not significantly affect hematological parameters at lower doses .

Table 1: Biological Activities of this compound

Properties

IUPAC Name |

2-ethoxy-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-8-5-6(10(11)12)3-4-7(8)9/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRHDQKCCXTFFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066041 | |

| Record name | 2-Ethyoxy-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16383-89-4 | |

| Record name | 2-Ethoxy-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16383-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-ethoxy-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016383894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-ethoxy-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyoxy-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-o-phenetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.